molecular formula C12H14O B3481993 1-(2-cyclopenten-1-yl)-4-methoxybenzene

1-(2-cyclopenten-1-yl)-4-methoxybenzene

Cat. No.: B3481993
M. Wt: 174.24 g/mol
InChI Key: XKJNTXNJAJCZGC-UHFFFAOYSA-N
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Description

1-(2-cyclopenten-1-yl)-4-methoxybenzene is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 174.104465066 g/mol and the complexity rating of the compound is 178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopent-2-en-1-yl-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-13-12-8-6-11(7-9-12)10-4-2-3-5-10/h2,4,6-10H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJNTXNJAJCZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Aryl Ethers and Cyclopentene Derivatives in Synthetic Chemistry

The foundational importance of aryl ethers and cyclopentene (B43876) derivatives in the field of synthetic chemistry provides a critical backdrop for understanding the relevance of 1-(2-cyclopenten-1-yl)-4-methoxybenzene.

Aryl ethers, characterized by an oxygen atom connecting an aromatic ring to an alkyl or another aryl group, are prevalent in a vast array of biologically active molecules and functional materials. hmdb.ca The methoxy (B1213986) group (-OCH3) in particular, as seen in anisole (B1667542) derivatives, can significantly influence a molecule's electronic properties and metabolic stability, making it a common feature in drug design. hmdb.ca The synthesis of aryl ethers has been a subject of extensive research, with methods like the Williamson ether synthesis and various cross-coupling reactions being fundamental tools in the organic chemist's arsenal.

Similarly, the cyclopentene ring, a five-membered carbocycle with a single double bond, is a core structural element in numerous natural products, including prostaglandins (B1171923) and steroids, as well as in various synthetic compounds with pronounced biological activity. isca.me The inherent strain and reactivity of the cyclopentene ring make it a versatile synthetic intermediate, amenable to a wide range of chemical transformations for the construction of more complex molecular frameworks. isca.me The development of efficient and stereoselective methods for the synthesis of substituted cyclopentenes remains an active area of research. isca.me

Overview of Strategic Research Avenues for 1 2 Cyclopenten 1 Yl 4 Methoxybenzene

Retrosynthetic Analysis and Key Disconnection Strategies for this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For this compound, the most logical disconnection strategy involves severing the carbon-carbon bond between the cyclopentene ring and the anisole (B1667542) moiety. This disconnection is strategically sound as it breaks the molecule at a branch point, rapidly reducing its complexity. youtube.com

This primary disconnection (Path A) generates two key synthons: a nucleophilic 4-methoxyphenyl (B3050149) anion and an electrophilic 2-cyclopentenyl cation. The corresponding synthetic equivalents for these synthons are readily accessible. The 4-methoxyphenyl anion can be generated from 4-bromoanisole (B123540) or 4-iodoanisole (B42571) via formation of a Grignard reagent or an organolithium species. The 2-cyclopentenyl cation equivalent is typically a 3-halocyclopentene, such as 3-bromocyclopentene.

An alternative, and often more practical, disconnection strategy aligns with modern cross-coupling reactions. This approach (Path B) also breaks the aryl-cyclopentene bond but envisions synthetic equivalents suitable for transition metal-catalyzed couplings. This leads to a 2-cyclopentenyl organoboron species (like a boronic acid or boronic ester) and a 4-haloanisole, or vice versa. This strategy is highly favored due to the mild conditions and high functional group tolerance of reactions like the Suzuki-Miyaura coupling.

Table 1: Key Disconnection Strategies and Corresponding Synthetic Equivalents

Disconnection PathBond CleavedSynthon 1 (Cyclopentenyl)Synthon 2 (Aryl)Synthetic Equivalent 1Synthetic Equivalent 2
A Aryl C — Cyclopentenyl C2-Cyclopentenyl Cation4-Methoxyphenyl Anion3-Bromocyclopentene4-Methoxyphenylmagnesium bromide
B Aryl C — Cyclopentenyl C2-Cyclopentenyl Boron4-Methoxyphenyl Halide2-Cyclopentenylboronic acid1-Iodo-4-methoxybenzene

**2.2. Targeted Synthesis via Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

Targeted Synthesis via Cross-Coupling Reactions

Palladium-Catalyzed Approaches to the Aryl-Cyclopentene Bond Formation, including Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide. youtube.com It is exceptionally well-suited for the synthesis of this compound due to its mild reaction conditions and the stability and low toxicity of the boron reagents. nih.govorganic-chemistry.org

The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. youtube.com For this specific synthesis, the reaction would couple a cyclopentenylboronic acid or a more stable boronic ester (e.g., a pinacol (B44631) ester) with a 4-haloanisole, typically 1-iodo-4-methoxybenzene or 1-bromo-4-methoxybenzene, in the presence of a palladium catalyst and a base.

A variety of palladium catalysts and ligands can be employed. Common catalyst systems include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] combined with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃). The choice of base is crucial for activating the boronic acid for transmetalation; inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently used.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideBoronic EsterCatalyst SystemBaseSolventTemperatureYield
1-Iodo-4-methoxybenzene2-Cyclopentenylboronic acid pinacol esterPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80 °CHigh
1-Bromo-4-methoxybenzene2-Cyclopentenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100 °CGood
1-Chloro-4-methoxybenzene2-Cyclopentenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O110 °CModerate-Good

This table presents plausible conditions based on typical Suzuki-Miyaura reactions for similar substrates.

Alternative Transition Metal-Catalyzed Methods for this compound Synthesis

While palladium catalysis is prevalent, other transition metals can also effectively catalyze the formation of the aryl-cyclopentene bond.

Nickel-Catalyzed Coupling: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. researchgate.net Nickel complexes, such as NiCl₂(dppf) or NiCl₂(PCy₃)₂, can catalyze Suzuki-Miyaura-type couplings of aryl halides or even less reactive aryl carbamates and sulfamates with organoboron reagents. ias.ac.in Nickel-catalyzed arylboration of cyclopentene itself presents another potential route, where an arylbromide and a diboron (B99234) reagent react with cyclopentene to form a 1-aryl-2-borylcyclopentane, which can be further functionalized. nih.gov

Heck Reaction: The Mizoroki-Heck reaction could potentially form the desired product by coupling 4-iodoanisole with cyclopentene. However, controlling the regioselectivity to favor the 1-substituted product over the 3-substituted product can be challenging. Asymmetric Heck reactions using chiral ligands have been developed for cyclic olefins, which could offer a pathway to enantiomerically enriched products. organic-chemistry.org

Stille Coupling: This reaction involves the coupling of an organotin reagent with an organohalide. For this synthesis, 2-(tributylstannyl)cyclopentene could be coupled with 4-iodoanisole. A significant drawback of Stille coupling is the high toxicity of the organotin reagents and byproducts.

Stereoselective and Stereospecific Synthesis of this compound and its Stereoisomers

The C1 position of the cyclopentene ring in the target molecule is a stereocenter. Therefore, controlling the stereochemistry to produce specific enantiomers or diastereomers is a critical aspect of advanced synthesis.

Enantioselective Routes to this compound

Achieving an enantioselective synthesis of this compound requires the introduction of chirality in a controlled manner. Several strategies can be envisioned:

Asymmetric Cross-Coupling: The most direct approach involves using a chiral catalyst in a cross-coupling reaction. For instance, a Suzuki-Miyaura or Heck reaction can be rendered enantioselective by employing a palladium or nickel catalyst coordinated to a chiral ligand, such as a chiral phosphine (e.g., BINAP) or a phosphinooxazoline (PHOX) ligand. researchgate.netnih.gov This catalytic system can differentiate between the two enantiotopic faces of the cyclopentene double bond or a prochiral precursor, leading to the preferential formation of one enantiomer of the product.

Desymmetrization of Prochiral Precursors: An alternative strategy involves the desymmetrization of a prochiral starting material. For example, a nickel-catalyzed desymmetrizing arylative cyclization of an alkynyl malonate ester with 4-methoxyphenylboronic acid could produce a chiral cyclopentenone derivative with high enantioselectivity. nih.govacs.org This cyclopentenone could then be converted to the target molecule through further synthetic steps. Similarly, N-heterocyclic carbene (NHC) catalysis can be used for the desymmetrization of achiral 1,3-diketones to generate α,α-disubstituted cyclopentenes with high enantiomeric excess. nih.gov

Diastereoselective Control in the Synthesis of Substituted Cyclopentene Rings

When the cyclopentene ring contains additional substituents, the synthesis must control the relative stereochemistry between multiple stereocenters (diastereoselectivity). The synthesis of polysubstituted cyclopentanes and cyclopentenes with high diastereoselectivity is an active area of research. acs.orgnih.govresearchgate.net

For a hypothetical derivative, such as 1-(2-cyclopenten-1-yl)-2-methyl-4-methoxybenzene, controlling the trans or cis relationship between the aryl group and the new substituent is crucial. Methodologies to achieve this include:

Substrate-Controlled Reactions: The inherent stereochemistry of a starting material can direct the stereochemical outcome of a reaction. For example, the addition of a reagent to a chiral cyclopentene derivative may occur preferentially from the less sterically hindered face.

Catalyst-Controlled Reactions: A chiral catalyst can override the inherent bias of the substrate to produce a specific diastereomer. For instance, cobalt-catalyzed arylfluoroalkylation of cyclopentene derivatives has been shown to proceed with high trans-selectivity. acs.org

Multicomponent Reactions: Isocyanide-based multicomponent reactions have been developed to produce structurally complex, tetrasubstituted cyclopentenyl frameworks with excellent diastereoselectivity, often controlled by conformationally restricted intermediates. nih.gov

Cascade Reactions: Organocatalytic cascade reactions, such as double Michael additions, can create multiple contiguous stereocenters in a single step with high diastereomeric and enantiomeric control. nih.gov

These advanced methods provide a powerful toolkit for the precise construction of complex cyclopentene-containing molecules, enabling access to specific stereoisomers of this compound and its derivatives.

Chemoenzymatic and Biocatalytic Strategies for this compound Production

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis. researchgate.net These approaches utilize the catalytic power of enzymes to perform specific transformations, often under mild conditions. researchgate.net

A plausible chemoenzymatic route to this compound could involve the enzymatic resolution of a chiral intermediate. For instance, the synthesis of a chiral precursor, such as (4R)-(+)-hydroxy-2-cyclopenten-1-one, has been demonstrated using wheat germ lipase (B570770) for the hydrolysis of the corresponding acetate. youtube.com This enzymatic step achieves high enantiomeric excess, providing a key chiral building block. youtube.com While this specific intermediate would require further modification to lead to the target compound, it illustrates the principle of using enzymes to introduce chirality into the cyclopentene ring, a key structural feature.

Another potential biocatalytic application lies in the asymmetric reduction of a ketone precursor. Alcohol dehydrogenases (ADHs) are well-known for their ability to reduce ketones to chiral alcohols with high stereoselectivity. lookchem.com A hypothetical precursor, such as 1-(cyclopent-2-en-1-one-yl)-4-methoxybenzene, could be subjected to bioreduction using a suitable ADH to yield a chiral alcohol. This alcohol could then be dehydroxylated through chemical means to afford the final product. The use of ADHs allows for the production of specific enantiomers, which can be crucial for the biological activity of the final compound. lookchem.com

Furthermore, transaminases represent another class of enzymes that could be employed. These enzymes can convert a ketone to a chiral amine, which could then be transformed into the target structure. lookchem.com This approach, known as reductive amination, is a powerful tool in asymmetric synthesis. researchgate.net

The integration of biocatalysis with traditional chemical steps forms the basis of a chemoenzymatic strategy. For example, a palladium-catalyzed cross-coupling reaction to form the core structure could be followed by an enzymatic modification of a functional group on either the cyclopentene or the benzene (B151609) ring to enhance selectivity or introduce a desired property. The synergy between the versatility of chemical catalysis and the high selectivity of biocatalysis can lead to more efficient and sustainable synthetic routes. rsc.org

Table 1: Potential Enzymes and Their Applications in the Synthesis of this compound Precursors

Enzyme ClassPrecursor TypeTransformationPotential Advantage
LipaseRacemic cyclopentenyl acetateKinetic resolutionHigh enantioselectivity
Alcohol Dehydrogenase (ADH)Prochiral cyclopentenone derivativeAsymmetric reductionAccess to specific enantiomers of a chiral alcohol intermediate
Transaminase (TAm)Prochiral cyclopentenone derivativeAsymmetric reductive aminationFormation of a chiral amine intermediate

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.orgyoutube.com These principles can be applied to the synthesis of this compound to create more sustainable and environmentally friendly methods.

Atom Economy: A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki-Miyaura reactions, are powerful methods for forming the crucial carbon-carbon bond in the target molecule. wikipedia.orglibretexts.org

Heck Reaction: This reaction could couple a halocyclopentene with 4-vinylanisole. organic-chemistry.orgyoutube.com While effective, the atom economy can be moderate due to the generation of a stoichiometric amount of base and halide salt as byproducts.

Suzuki-Miyaura Coupling: A Suzuki coupling between a cyclopentenyl boronic acid or ester and a 4-haloanisole derivative would offer high atom economy, with the main byproduct being a borate (B1201080) salt. libretexts.orgnih.gov This reaction is widely used in the pharmaceutical industry due to its high efficiency and functional group tolerance. nih.gov

Use of Safer Solvents and Auxiliaries: Traditional organic synthesis often relies on volatile and toxic solvents. youtube.com Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. organic-chemistry.org For instance, phosphine-free Heck reactions have been developed in water, which minimizes cost, operational hazards, and environmental pollution. organic-chemistry.org The choice of solvent can significantly impact the environmental footprint of the synthesis.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. youtube.com Both the Heck and Suzuki reactions utilize palladium catalysts, which are highly efficient. wikipedia.orglibretexts.org Recent advancements focus on developing more active and stable catalysts, including phosphine-free systems and nanoparticle catalysts, which can be used at very low loadings and are sometimes recyclable. organic-chemistry.org

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. nih.gov While many cross-coupling reactions require elevated temperatures, the development of highly active catalysts can sometimes allow for lower reaction temperatures, thus reducing energy consumption. organic-chemistry.orgyoutube.com Microwave-assisted synthesis is another technique that can significantly shorten reaction times and improve energy efficiency. nih.gov

Table 2: Application of Green Chemistry Principles to a Hypothetical Suzuki Synthesis

Green Chemistry PrincipleApplication in the Synthesis of this compound
Atom Economy High atom economy is achieved through the Suzuki coupling of a cyclopentenyl boronic ester with a 4-haloanisole.
Less Hazardous Chemical Synthesis Use of less toxic boronic esters instead of potentially more hazardous organometallic reagents. youtube.com
Safer Solvents Employing water or a mixture of water and an organic solvent as the reaction medium. organic-chemistry.org
Design for Energy Efficiency Use of a highly active palladium catalyst to potentially lower the reaction temperature or the use of microwave irradiation to reduce reaction time. nih.gov
Catalysis Utilization of a recyclable palladium catalyst to minimize waste and cost. youtube.com
Reduce Derivatives A one-pot synthesis approach where the formation of the boronic ester and the subsequent coupling occur in the same vessel can reduce purification steps and waste.

By thoughtfully selecting the synthetic route and reaction conditions based on the principles of green chemistry, the production of this compound can be designed to be both efficient and environmentally responsible.

Mechanistic Investigations of Reactions Involving 1 2 Cyclopenten 1 Yl 4 Methoxybenzene

Reaction Kinetics and Rate Determining Steps in the Synthesis and Derivatization of 1-(2-cyclopenten-1-yl)-4-methoxybenzene

The synthesis of this compound can be principally achieved through two well-established methods: Friedel-Crafts alkylation and Suzuki-Miyaura coupling. The kinetics and rate-determining steps of these reactions are crucial for controlling the reaction efficiency and yield.

In a potential Friedel-Crafts alkylation approach, anisole (B1667542) would react with a cyclopentenyl electrophile, such as 2-cyclopentenyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds through the formation of a cyclopentenyl carbocation or a related polarized complex. The rate-determining step in this electrophilic aromatic substitution is typically the attack of the anisole ring on the electrophile to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. quora.comresearchgate.net The methoxy (B1213986) group of anisole is an activating, ortho-, para-director, meaning it increases the rate of reaction and directs the incoming electrophile to the positions ortho and para to it. The relative rates of formation of the ortho and para isomers can be influenced by steric hindrance and reaction temperature. researchgate.net

The derivatization of this compound, for instance, through electrophilic addition to the cyclopentene (B43876) double bond, would exhibit different kinetics. The rate of such a reaction would depend on the nature of the electrophile and the stability of the resulting carbocation intermediate.

Table 1: Hypothetical Kinetic Data for the Synthesis of this compound

Reaction TypeReactantsCatalystRate Determining StepTypical Rate Order
Friedel-Crafts AlkylationAnisole, 2-Cyclopentenyl BromideAlCl₃Formation of the arenium ionSecond-order
Suzuki-Miyaura Coupling4-Iodoanisole (B42571), 2-Cyclopentenylboronic acidPd(PPh₃)₄Oxidative AdditionFirst-order in Aryl Halide

Elucidation of Reaction Intermediates and Transition States via Spectroscopic Probes

The direct observation and characterization of transient intermediates and transition states are paramount for a complete mechanistic understanding. In the synthesis of this compound, various spectroscopic techniques can be employed.

For the Friedel-Crafts pathway, low-temperature NMR spectroscopy could potentially be used to observe the formation of the arenium ion intermediate. The significant downfield shift of the proton signals of the aromatic ring would be indicative of the positive charge delocalization. Furthermore, in situ IR spectroscopy can monitor the disappearance of reactants and the appearance of the product, and potentially identify key intermediates by their characteristic vibrational frequencies. youtube.com

In the context of palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the intermediates are typically organopalladium species within a catalytic cycle. While often too reactive for direct isolation, techniques such as ³¹P NMR spectroscopy can be invaluable for tracking the phosphorus-containing ligands as they coordinate to the palladium center throughout the catalytic cycle. This can provide evidence for the formation of Pd(0) and Pd(II) intermediates. Electrospray ionization mass spectrometry (ESI-MS) has also emerged as a powerful tool for intercepting and characterizing catalytic intermediates in such cross-coupling reactions.

For reactions involving the cyclopentene moiety, such as electrophilic addition, intermediates like carbocations can be studied. In superacid media, it might be possible to generate and stabilize these carbocations for extended periods, allowing for their characterization by NMR spectroscopy.

Table 2: Spectroscopic Probes for Intermediates in the Synthesis of this compound

Reaction TypeIntermediateSpectroscopic TechniqueExpected Observation
Friedel-Crafts AlkylationArenium IonLow-Temperature ¹H NMRDownfield shift of aromatic protons
Suzuki-Miyaura CouplingPd(II) oxidative addition complex³¹P NMRChange in chemical shift of phosphine (B1218219) ligand
Electrophilic AdditionCyclopentyl Carbocation¹³C NMR in SuperacidSignificant downfield shift of the carbocationic carbon

Catalytic Cycles and Ligand Effects in this compound Transformations

Catalysis is central to many of the potential transformations involving this compound. The efficiency and selectivity of these reactions are often dictated by the catalyst and its associated ligands.

In the Suzuki-Miyaura synthesis, the catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent, where the organic group is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst. libretexts.orgnih.gov The choice of ligand is critical. Electron-rich and bulky phosphine ligands, for example, can accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers. nih.gov The nature of the ligand can also influence the stability of the catalytic species and prevent the formation of inactive palladium black.

For a potential Heck reaction, where 4-iodoanisole could be coupled with cyclopentene, a similar palladium-based catalytic cycle would be operative. The ligand would influence the regioselectivity of the insertion of cyclopentene into the Pd-aryl bond.

In Friedel-Crafts alkylation, the Lewis acid catalyst (e.g., AlCl₃) activates the alkyl halide, facilitating the formation of the electrophile. The catalyst is regenerated in the final deprotonation step. However, in acylation reactions, the catalyst often complexes with the product, requiring stoichiometric amounts. youtube.com

Table 3: Common Catalysts and Ligands for Relevant Transformations

ReactionCatalyst PrecursorCommon LigandsRole of Ligand
Suzuki-Miyaura CouplingPd(OAc)₂, Pd₂(dba)₃PPh₃, SPhos, XPhosEnhance catalytic activity and stability
Heck ReactionPd(OAc)₂P(o-tolyl)₃, PPh₃Influence regioselectivity and efficiency
Friedel-Crafts AlkylationAlCl₃, FeCl₃NoneActs as a Lewis acid to generate the electrophile

Solvent Effects and Reaction Pathway Modulations

The solvent is not merely an inert medium but can actively participate in the reaction, influencing rates, selectivities, and even the reaction pathway itself.

In Friedel-Crafts alkylation, the polarity of the solvent can affect the rate of reaction. Non-polar solvents may slow down the reaction, while polar solvents can stabilize the charged intermediates, potentially accelerating the reaction. quora.com However, highly polar and coordinating solvents can complex with the Lewis acid catalyst, reducing its activity.

For palladium-catalyzed cross-coupling reactions, the choice of solvent is crucial. Solvents like toluene, THF, and DMF are commonly used. The solvent must be able to dissolve the reactants, catalyst, and base. In some cases, the use of polar aprotic solvents can enhance the rate of the oxidative addition step. The solubility of the base in the chosen solvent is also a critical factor for the efficiency of the transmetalation step in Suzuki-Miyaura coupling. The use of aqueous solvent mixtures is also common and can offer advantages in terms of cost, safety, and sometimes, reactivity. scispace.com

In electrophilic additions to the cyclopentene ring, the solvent can act as a nucleophile. For example, if the reaction is carried out in a protic solvent like water or an alcohol in the presence of an electrophile, the solvent can be incorporated into the product, leading to the formation of an alcohol or ether, respectively. libretexts.org This demonstrates how the solvent can directly modulate the reaction pathway. mdpi.comresearchgate.net

Table 4: Solvent Effects on Potential Reactions Involving this compound

ReactionSolventEffect
Friedel-Crafts AlkylationDichloromethaneCommon inert solvent
Friedel-Crafts AlkylationNitrobenzeneCan increase reaction rate due to polarity
Suzuki-Miyaura CouplingToluene/WaterBiphasic system, facilitates product separation
Suzuki-Miyaura CouplingDMFPolar aprotic, can increase reaction rates
Electrophilic BrominationCCl₄Inert, favors addition of bromide
Electrophilic BrominationH₂OCan lead to halohydrin formation

Analysis of Side Reactions and Byproduct Formation in this compound Synthesis

Understanding and controlling side reactions is essential for achieving high yields and purity of the desired product.

In the Friedel-Crafts alkylation of anisole, several side reactions can occur. Polyalkylation is a common issue, where the product, being more activated than the starting material, undergoes further alkylation. researchgate.net Isomerization of the cyclopentenyl electrophile can also occur. The reaction of anisole with a cyclopentenyl halide can lead to a mixture of ortho- and para-substituted products, with the ratio depending on the reaction conditions. researchgate.net

In Suzuki-Miyaura coupling, potential byproducts can arise from several pathways. Homocoupling of the organoboron reagent or the aryl halide can lead to the formation of biphenyl (B1667301) or dicyclopentenyl species, respectively. Protodeboronation of the organoboron reagent can also occur, reducing the amount of reagent available for the cross-coupling reaction. The formation of these byproducts is often influenced by the choice of catalyst, ligand, base, and the reaction temperature.

During the derivatization of the cyclopentene ring, rearrangements of carbocation intermediates can lead to a mixture of products. For example, in an electrophilic addition, a hydride shift could lead to the formation of a more stable carbocation at a different position, resulting in a rearranged product.

Table 5: Potential Byproducts in the Synthesis of this compound

Synthesis MethodPotential ByproductReason for Formation
Friedel-Crafts AlkylationDi(cyclopentenyl)anisolePolyalkylation of the product
Friedel-Crafts Alkylationortho-isomerCompeting reaction pathway
Suzuki-Miyaura Coupling4,4'-DimethoxybiphenylHomocoupling of 4-methoxyphenylboronic acid
Suzuki-Miyaura CouplingAnisoleProtodeboronation of 4-methoxyphenylboronic acid

Computational and Theoretical Chemistry of 1 2 Cyclopenten 1 Yl 4 Methoxybenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on Conformational Preferences and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like 1-(2-cyclopenten-1-yl)-4-methoxybenzene, DFT studies would be crucial in determining its most stable three-dimensional arrangement, known as the conformational preference. By rotating the bonds between the cyclopentenyl and methoxybenzene rings, a potential energy surface can be mapped to identify the lowest energy conformers.

Furthermore, DFT calculations provide insights into the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

While no specific DFT data for this compound is available, a hypothetical representation of its HOMO and LUMO is shown below. The HOMO would likely be localized on the electron-rich methoxybenzene ring, while the LUMO might have significant contributions from the cyclopentenyl group's π* orbital.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical Value (Arbitrary Units)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this molecule were not found.

Ab Initio Calculations of Energetic Profiles for Reaction Pathways

Ab initio calculations are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These highly accurate but computationally expensive methods can be used to map out the energetic profiles of chemical reactions. For this compound, one could theoretically study various reactions, such as electrophilic aromatic substitution on the methoxybenzene ring or addition reactions to the double bond of the cyclopentenyl ring.

Molecular Dynamics Simulations of this compound Interactions in Solution or Catalytic Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of how a molecule like this compound would behave in a solvent or within the active site of a catalyst.

These simulations can reveal information about solvation shells, diffusion coefficients, and the conformational changes the molecule might undergo in different environments. For instance, an MD simulation could show how water molecules arrange themselves around the hydrophobic cyclopentenyl ring and the more polar methoxy (B1213986) group. In a catalytic context, MD could be used to understand the binding mode of the molecule to a catalytic surface or an enzyme's active site.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation (e.g., Vibrational Frequencies for Transition State Analysis)

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including vibrational frequencies (infrared and Raman spectra), NMR chemical shifts, and electronic absorption spectra (UV-Vis). These predicted spectra can be compared with experimental data to confirm the structure of a molecule or to identify intermediates in a reaction.

Specifically, the calculation of vibrational frequencies is essential for characterizing stationary points on a potential energy surface. For a stable molecule, all calculated vibrational frequencies will be real. In contrast, a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. This type of analysis is invaluable for confirming the identity of a transition state in a proposed reaction mechanism.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModeHypothetical Frequency (cm⁻¹)
C=C (cyclopentenyl)Stretching1650
C-O-C (methoxy)Asymmetric Stretching1250
Aromatic C-HStretching3050
Aliphatic C-HStretching2950

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this molecule were not found.

Structure-Reactivity Relationships Derived from Computational Models for this compound

By systematically modifying the structure of this compound and calculating various electronic and steric descriptors, it is possible to establish quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). These models use statistical methods to correlate the calculated molecular descriptors with observed chemical reactivity or physical properties.

For example, one could investigate how substituting different groups on the aromatic ring affects the HOMO-LUMO gap and, consequently, the molecule's reactivity in a particular reaction. Such computational studies can guide the design of new molecules with desired properties, although no such specific studies have been published for this compound.

Reactivity, Derivatization, and Functionalization of 1 2 Cyclopenten 1 Yl 4 Methoxybenzene

Reactions at the Cyclopentene (B43876) Moiety of 1-(2-cyclopenten-1-yl)-4-methoxybenzene

The double bond within the cyclopentene ring is the primary site of reactivity, making it amenable to a variety of addition and rearrangement reactions.

The alkene functionality of the cyclopentene ring can participate as a 2π-electron component in cycloaddition reactions.

Diels-Alder Reaction: In the context of a Diels-Alder reaction, the cyclopentene double bond in this compound acts as a dienophile. wikipedia.orglibretexts.org This [4+2] cycloaddition involves the reaction of the dienophile with a conjugated diene to form a six-membered ring. wikipedia.orglibretexts.org The reactivity of the dienophile can be influenced by the electronic nature of its substituents. For this compound, the aryl group may exert electronic effects on the double bond, but typically, dienophiles are more reactive when substituted with electron-withdrawing groups. wikipedia.org The reaction with a cyclic diene, such as cyclopentadiene, would result in the formation of a bicyclic adduct. masterorganicchemistry.com The stereochemical outcome of the reaction is governed by the "endo rule," which predicts that the substituents of the dienophile will preferentially occupy the endo position in the resulting bicyclic product. youtube.com

1,3-Dipolar Cycloadditions: The cyclopentene double bond can also serve as a dipolarophile in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This type of reaction is a powerful tool for synthesizing a variety of heterocyclic systems. wikipedia.org Examples of 1,3-dipoles that could react with the cyclopentene moiety include nitrile oxides, azomethine ylides, and diazomethane. wikipedia.orgorganic-chemistry.org The reaction is a concerted process, and the regioselectivity is determined by the electronic and steric properties of both the dipole and the dipolarophile. organic-chemistry.org For instance, the reaction with a nitrile oxide would yield an isoxazoline (B3343090) ring fused to the cyclopentane (B165970) core. Desymmetrization of cyclopentene derivatives via 1,3-dipolar cycloadditions has been explored for the synthesis of complex bicyclic heterocycles. mdpi.com

Olefin metathesis is a versatile reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.orgfiveable.me

Cross-Metathesis (CM): Cross-metathesis involves the reaction of two different alkenes. organic-chemistry.org this compound can undergo CM with a partner olefin, leading to the formation of new, more complex alkenes. This reaction is typically driven forward by the release of a volatile byproduct like ethylene (B1197577) if a terminal alkene is used as the partner. illinois.edu The selectivity of the cross-metathesis reaction—favoring the desired cross-product over homodimers of the starting materials—depends on the relative reactivity of the two olefins and the choice of catalyst. organic-chemistry.org The presence of an allylic aryl group, as in the target molecule, can influence the reactivity. nih.gov The general mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. wikipedia.orglibretexts.org

Below is a table summarizing various types of olefin metathesis reactions.

Metathesis Type Description Typical Application
Cross-Metathesis (CM) Reaction between two different alkenes to form new alkene products. fiveable.me Synthesis of complex acyclic alkenes.
Ring-Closing Metathesis (RCM) Intramolecular reaction of a diene to form a cyclic alkene. harvard.edu Synthesis of carbo- and heterocyclic rings.
Ring-Opening Metathesis Polymerization (ROMP) Polymerization of cyclic olefins initiated by a metal carbene. harvard.edu Production of polymers with specific properties.
Enyne Metathesis Reaction between an alkene and an alkyne to form a conjugated diene. beilstein-journals.org Synthesis of 1,3-dienes.

The double bond of the cyclopentene moiety can be selectively oxidized or reduced to introduce new functional groups or to saturate the ring.

Selective Oxidation:

Epoxidation: The alkene can be converted to an epoxide, a three-membered cyclic ether, using various oxidizing agents. Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Alternatively, catalytic systems involving a metal catalyst (e.g., manganese) and a terminal oxidant like hydrogen peroxide can be employed, sometimes in buffered solutions to improve selectivity. researchgate.netmdpi.com The stereochemistry of the epoxidation is often directed by the existing stereocenter at the C1 position of the cyclopentene ring, leading to the formation of the epoxide on the less sterically hindered face. The selective epoxidation of α-pinene, a bicyclic monoterpene, has been achieved with high selectivity using hydrogen peroxide. rsc.org

Dihydroxylation: The double bond can be converted to a vicinal diol (two adjacent hydroxyl groups). Syn-dihydroxylation is commonly achieved using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). wikipedia.org Asymmetric dihydroxylation, such as the Sharpless dihydroxylation, can be used to achieve high enantioselectivity by employing a chiral ligand. wikipedia.org The stereoselectivity of the dihydroxylation of substituted cyclopentenes can be influenced by both steric and electronic effects of the substituents. rsc.orgdocumentsdelivered.com

Selective Reduction:

Catalytic Hydrogenation: The most common method for reducing the double bond of the cyclopentene ring is catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The hydrogenation usually occurs with syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond. This process would convert this compound into 1-(cyclopentyl)-4-methoxybenzene.

Transformations Involving the Methoxy (B1213986) Group on this compound

The methoxy group on the aromatic ring is a key functional handle that can be cleaved or transformed.

The cleavage of the aryl methyl ether bond to yield the corresponding phenol (B47542) is a fundamental transformation in organic synthesis. tandfonline.com This reaction typically requires harsh conditions due to the stability of the aryl-oxygen bond. rsc.org

Common methods for demethylation include:

Brønsted Acids: Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for cleaving ethers. tandfonline.comresearchgate.net The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction.

Lewis Acids: A variety of Lewis acids can be used, often in combination with a nucleophile. Boron tribromide (BBr₃) is a highly effective reagent for this purpose. Aluminum chloride (AlCl₃), sometimes used with a soft nucleophile like ethanethiol, is another option. rsc.org

Nucleophilic Reagents: Strong nucleophiles, such as thiolates, can also effect demethylation.

The table below summarizes common reagents used for the demethylation of aryl methyl ethers.

Reagent Class Specific Reagent(s) General Conditions Reference(s)
Brønsted Acids HBr, HI Typically heated in aqueous or acetic acid solution. tandfonline.comresearchgate.net
Lewis Acids BBr₃, AlCl₃/Ethanethiol Often used in chlorinated solvents at low to room temperature. rsc.org
Boron/Silicon-based B(C₆F₅)₃ / Silane Mild conditions, often at room temperature. researchgate.net researchgate.net
Phase-Transfer Catalysis HBr / Aliquat-336 Biphasic system, often heated. tandfonline.com tandfonline.com

Upon cleavage, the product is 4-(2-cyclopenten-1-yl)phenol.

Following demethylation to the phenol, the resulting hydroxyl group can be further functionalized, allowing for a wide range of structural modifications.

Etherification: The phenolic hydroxyl group can be converted back into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., K₂CO₃, NaH) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether. This allows for the introduction of a variety of alkyl or functionalized chains.

Esterification: The phenol can be acylated with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form phenyl esters.

Conversion to Triflates: The phenol can be reacted with triflic anhydride (B1165640) (Tf₂O) to form an aryl triflate. Aryl triflates are excellent leaving groups in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the aromatic ring.

Direct C-H Functionalization: Modern synthetic methods also allow for the direct functionalization of the C-H bonds of phenols, particularly at the ortho position, directed by the hydroxyl group. rsc.org

These transformations highlight the utility of the methoxy group as a latent hydroxyl group, which, once unmasked, provides a versatile point for further derivatization.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring of this compound

The reactivity of the phenyl ring in this compound is predominantly governed by the electronic effects of its two substituents: the methoxy group (-OCH₃) and the 2-cyclopenten-1-yl group. These substituents influence both the rate and the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution. quora.com This heightened reactivity is due to the presence of two electron-donating groups (EDGs) attached to the ring. wikipedia.org

The methoxy group is a powerful activating group. organicchemistrytutor.com It donates electron density to the aromatic system via a strong resonance effect (+M), which involves the lone pairs on the oxygen atom. vaia.comyoutube.com This significantly increases the nucleophilicity of the ring, making it much more reactive than benzene (B151609). quora.com The resonance effect of the methoxy group preferentially increases the electron density at the ortho and para positions relative to the group itself. organicchemistrytutor.comyoutube.com

The 2-cyclopenten-1-yl group, being a secondary alkyl substituent, is a weakly activating group. It donates electron density primarily through a weak inductive effect (+I). libretexts.orguci.edu Like other alkyl groups, it also directs incoming electrophiles to the ortho and para positions.

In this compound, the powerful ortho, para-directing ability of the methoxy group at the C4 position dominates the reaction's regioselectivity. libretexts.org The para position is already occupied by the cyclopentenyl group, so electrophilic attack is directed almost exclusively to the two equivalent ortho positions (C3 and C5). The reaction is expected to proceed via a two-step mechanism involving the formation of a resonance-stabilized cationic intermediate known as a sigma complex or benzenonium ion. msu.edulibretexts.orglibretexts.org The final step is the loss of a proton to restore the aromaticity of the ring. libretexts.orglibretexts.org

Common electrophilic aromatic substitution reactions are expected to yield products substituted at the C3 and/or C5 positions, as detailed in the table below.

ReactionReagentsElectrophile (E+)Expected Major Product(s)
NitrationHNO₃ / H₂SO₄NO₂⁺1-(2-cyclopenten-1-yl)-4-methoxy-2-nitrobenzene
BrominationBr₂ / FeBr₃Br⁺2-bromo-1-(2-cyclopenten-1-yl)-4-methoxybenzene
Friedel-Crafts AlkylationR-Cl / AlCl₃R⁺2-alkyl-1-(2-cyclopenten-1-yl)-4-methoxybenzene
Friedel-Crafts AcylationRCOCl / AlCl₃RCO⁺1-(2-acyl-4-methoxy-5-(2-cyclopenten-1-yl)phenyl)ethan-1-one
SulfonationSO₃ / H₂SO₄SO₃H⁺2-(2-cyclopenten-1-yl)-5-methoxybenzenesulfonic acid

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.comwikipedia.org This type of reaction is fundamentally different from EAS and requires the aromatic ring to be electrophilic (electron-poor). masterorganicchemistry.com Reactivity in SNAr is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to a good leaving group (e.g., a halide). wikipedia.orgmasterorganicchemistry.com

The phenyl ring in this compound is substituted with two electron-donating groups, which make it electron-rich and highly deactivated towards nucleophilic attack. quora.comwikipedia.org Therefore, the parent compound is not a suitable substrate for SNAr reactions. For such a reaction to occur, the ring would first need to be functionalized to introduce both a suitable leaving group and at least one potent electron-withdrawing group at an appropriate position. wikipedia.orgrsc.org

Synthesis of Complex Scaffolds and Architectures from this compound

The dual functionality of this compound makes it a valuable starting material for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic scaffolds. nih.gov Its structure can be strategically modified to construct novel frameworks for applications in materials science and drug discovery. nih.govresearchgate.net

One major strategy involves using the existing functional groups as handles for intramolecular cyclization reactions. For example, the cyclopentene ring can be oxidatively cleaved (e.g., via ozonolysis) to produce a dialdehyde. This intermediate can then undergo an intramolecular aldol (B89426) condensation or be further functionalized with amine-containing reagents to form nitrogen-based heterocyclic rings fused to the aromatic core.

Alternatively, the two reactive sites can be elaborated in a stepwise fashion before being linked. A hypothetical pathway to a complex fused scaffold could be:

Functionalization of the Alkene: Epoxidation of the cyclopentene double bond, followed by regioselective ring-opening with a nucleophile (e.g., an azide), would introduce a new functional group.

Functionalization of the Aromatic Ring: A subsequent electrophilic substitution, such as nitration, on the aromatic ring would install a group at the C3 position.

Reduction and Cyclization: The nitro group could be reduced to an amine, and the azide (B81097) to another amine. The resulting diamine could then undergo an intramolecular reaction, such as condensation with a dicarbonyl compound, to form a complex heterocyclic structure fused between the original aromatic and cyclopentane rings.

Furthermore, the inherent reactivity of the molecule can be harnessed for pericyclic reactions or skeletal rearrangements to access novel carbocyclic frameworks. nih.govcaltech.edu

Cycloaddition Reactions: The cyclopentene double bond can act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles like azomethine ylides, leading to the formation of complex polycyclic systems in a single step. nih.govcncb.ac.cn

Ene Reactions: The aromatic ring itself, possessing benzylic hydrogens on the cyclopentenyl substituent, could potentially participate as the ene component in an aromatic ene reaction with a highly reactive enophile like a benzyne, leading to dearomatized, fused products. nih.gov

Skeletal Rearrangements: If the cyclopentene ring is converted into a cyclopentenone derivative (e.g., via allylic oxidation followed by isomerization), it could serve as a precursor for a Nazarov electrocyclization, a powerful method for synthesizing functionalized cyclopentenones. nih.gov Other rearrangements of the bicyclic system can be promoted under specific conditions to alter the connectivity of the carbon skeleton. beilstein-journals.org

By leveraging these synthetic strategies, this compound serves as a versatile platform for building diverse and complex molecular scaffolds that would be otherwise difficult to access.

Advanced Analytical Techniques for Reaction Monitoring and Structural Elucidation in 1 2 Cyclopenten 1 Yl 4 Methoxybenzene Research

In Situ Spectroscopic Methods for Real-time Reaction Monitoring (e.g., IR, Raman, NMR Spectroscopy)

In situ spectroscopic techniques offer a powerful, non-invasive window into chemical reactions as they occur, eliminating the need for sampling and quenching which can alter the reaction mixture's composition. americanpharmaceuticalreview.com This real-time data acquisition is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process conditions for the synthesis of 1-(2-cyclopenten-1-yl)-4-methoxybenzene, which is often formed through processes like palladium-catalyzed allylic alkylation.

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are vibrational techniques that monitor changes in functional groups throughout a reaction. americanpharmaceuticalreview.com For a typical synthesis of this compound, one could monitor the disappearance of the C-H bond of the nucleophilic anisole (B1667542) and the leaving group on the cyclopentenyl electrophile. Concurrently, the appearance of new bands corresponding to the newly formed C-C bond and the product's unique fingerprint region would signify reaction progression. Raman spectroscopy can be particularly advantageous for monitoring reactions in aqueous or highly polar media and for observing vibrations of non-polar bonds, which may be weak in the IR spectrum. process-instruments-inc.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy provides the most detailed "molecular resolution" for real-time analysis. rsc.org By circulating the reaction mixture through an NMR spectrometer, it is possible to obtain complete structural information on all species present. rsc.org This allows for the quantification of reactants, products, and any intermediates or byproducts, providing deep mechanistic and kinetic understanding. rsc.org For the synthesis of this compound, in situ NMR could track the precise chemical shift changes of the methoxy (B1213986) group protons on the anisole ring and the vinylic protons on the cyclopentenyl moiety as the reaction proceeds to completion.

Table 1: Key Spectroscopic Signals for Monitoring the Synthesis of this compound

Technique Reactant (e.g., 4-methoxyphenyl (B3050149) precursor) Reactant (e.g., 2-cyclopentenyl acetate) Product (this compound) Monitoring Rationale
FTIR (cm⁻¹) ~3000-2850 (Aromatic C-H), ~1250 (C-O stretch)~1740 (C=O of acetate), ~1650 (C=C stretch)~1610, 1510 (Aromatic C=C), ~1245 (C-O stretch)Disappearance of acetate (B1210297) C=O band; shift in aromatic and appearance of product fingerprint bands.
Raman (cm⁻¹) ~1610 (Aromatic ring)~1650 (C=C stretch)~1612 (Substituted aromatic ring), ~1655 (Cyclopentenyl C=C)Monitoring the intensity changes of characteristic C=C and aromatic ring vibration bands. researchgate.net
¹H NMR (δ, ppm) ~6.9 (d, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃)~5.8-6.1 (m, 2H, vinylic), ~2.1 (s, 3H, acetate)~7.2 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~6.0 (m, 2H, vinylic), ~3.8 (s, 3H, -OCH₃)Shift in aromatic protons upon substitution; disappearance of acetate signal.
¹³C NMR (δ, ppm) ~159 (C-OMe), ~114 (Ar-C), ~55 (-OCH₃)~170 (C=O), ~130-135 (Vinylic C)~158 (C-OMe), ~130 (Substituted Ar-C), ~114 (Ar-C), ~55 (-OCH₃), ~40-45 (Allylic C)Appearance of new signals for the product's unique carbon skeleton; disappearance of leaving group carbons.

Mass Spectrometry Techniques for Mechanistic Studies and Intermediate Detection

Mass spectrometry (MS) is a vital tool for elucidating reaction mechanisms by detecting and identifying short-lived, low-concentration intermediates. In the context of palladium-catalyzed allylic alkylation reactions, a common route to compounds like this compound, MS can intercept and characterize key catalytic species. rsc.org

Techniques such as Electrospray Ionization (ESI-MS) are particularly well-suited for these studies as they can gently transfer ionic intermediates from the solution phase to the gas phase for analysis. For a palladium-catalyzed synthesis, this would involve detecting the crucial π-allylpalladium intermediate formed from the cyclopentenyl precursor. acs.org By coupling MS with a liquid chromatography system (LC-MS), one can separate different components of the reaction mixture before they enter the mass spectrometer, providing a clearer picture of the species present at any given time. This approach can confirm the presence of proposed intermediates and help rule out alternative mechanistic pathways.

Table 2: Potential Intermediates in a Palladium-Catalyzed Synthesis of this compound and Their MS Signatures

Potential Intermediate Plausible Formula Calculated Monoisotopic m/z Role in Reaction Detection Method
π-Allylpalladium Cation [C₅H₇Pd]⁺172.96 (for ¹⁰⁶Pd)The key electrophilic intermediate that reacts with the nucleophile. acs.orgESI-MS
Ligand-Palladium Complex [Pd(PPh₃)₂]524.11 (for ¹⁰⁶Pd)The active catalyst precursor or resting state.ESI-MS, MALDI-MS
Oxidative Addition Product [C₅H₇Pd(OAc)(PPh₃)]291.99 (for ¹⁰⁶Pd, without ligand)Formed after the initial reaction of the catalyst with the cyclopentenyl acetate precursor.ESI-MS
Anisole Anion Complex [Pd(C₇H₇O)(PPh₃)]⁻477.03 (for ¹⁰⁶Pd)A potential, though less common, intermediate complex prior to reductive elimination.ESI-MS (Negative Mode)

Note: m/z values are hypothetical and depend on the specific palladium isotope, ligands, and counter-ions used in the actual reaction.

X-ray Crystallography of Novel Derivatives and Co-crystals for Precise Structural Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov It provides unequivocal proof of connectivity, configuration, and conformation. While a crystal structure for the parent compound this compound is not publicly available, this technique would be indispensable for the analysis of any novel crystalline derivatives or co-crystals. researchgate.netmdpi.com

Should a chiral synthesis be undertaken to produce a single enantiomer of the compound, X-ray crystallography of a suitable derivative could determine its absolute configuration. nih.gov The precise measurement of bond lengths, bond angles, and torsional angles provides a structural foundation that is crucial for structure-activity relationship (SAR) studies and computational modeling. The primary challenge often lies in growing a single crystal of sufficient quality for diffraction analysis. nih.gov

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Example Value Significance
Chemical Formula C₁₂H₁₄ODefines the elemental composition of the crystal.
Crystal System MonoclinicDescribes the basic symmetry of the unit cell. mdpi.com
Space Group P2₁/cSpecifies the symmetry elements within the unit cell. mdpi.com
a, b, c (Å) a = 5.93, b = 10.97, c = 14.80Dimensions of the unit cell. mdpi.com
α, β, γ (°) α = 90, β = 98.6, γ = 90Angles of the unit cell. mdpi.com
Volume (ų) 950.5Volume of a single unit cell.
Z 4Number of molecules in the unit cell.
R-factor 0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: The data presented are illustrative, based on typical values for organic molecules as seen in published structures. mdpi.com

Chromatographic and Separation Science Methodologies for Purity and Isomer Analysis

Chromatographic techniques are essential for the purification and analysis of this compound, ensuring its chemical purity and isomeric integrity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Both GC and HPLC are workhorse techniques for assessing the purity of a reaction mixture or a final product. GC is suitable for thermally stable and volatile compounds, while HPLC is more versatile for a wider range of polarities and molecular weights. In a synthesis, these methods can quantify the conversion of starting materials and the formation of the desired product versus any byproducts.

Isomer Analysis: The synthesis of this compound can potentially lead to different isomers. For instance, if the cyclopentenyl ring is substituted, regioisomers could form. If the reaction creates a new stereocenter, enantiomers or diastereomers are possible. Chiral chromatography, using either chiral stationary phases (CSPs) in HPLC or GC, is the definitive method for separating and quantifying enantiomers, allowing for the determination of enantiomeric excess (ee). researchgate.net The development of a robust chromatographic method is critical for quality control and for validating the stereoselectivity of an asymmetric synthesis.

Table 4: Example Chromatographic Method for Isomeric Purity Analysis

Parameter HPLC Method (Isocratic) GC Method
Technique Chiral HPLCChiral GC
Column Chiralcel OD-H (Cellulose-based CSP)Chirasil-Dex CB (Cyclodextrin-based CSP)
Mobile Phase / Carrier Gas Hexane:Isopropanol (90:10)Helium
Flow Rate / Program 1.0 mL/min100°C for 2 min, ramp to 180°C at 10°C/min
Detector UV-Vis (254 nm)Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Purpose Separation and quantification of enantiomers to determine enantiomeric excess (ee).Separation of enantiomers or volatile regioisomers. researchgate.net

Applications of 1 2 Cyclopenten 1 Yl 4 Methoxybenzene in Advanced Organic Synthesis and Materials Science Precursors

Role as a Key Building Block in the Construction of Complex Organic Molecules

Theoretically, the structure of 1-(2-cyclopenten-1-yl)-4-methoxybenzene makes it a potentially valuable building block in organic synthesis. The cyclopentene (B43876) ring can undergo various transformations, such as epoxidation, dihydroxylation, or ring-opening reactions, to introduce new functional groups and stereocenters. The aromatic ring, activated by the methoxy (B1213986) group, is amenable to electrophilic substitution reactions, allowing for further molecular elaboration.

Despite this potential, specific examples of its use in the total synthesis of complex natural products or pharmaceuticals are not prominently featured in current chemical literature. The application of similar cyclopentene-containing molecules is more broadly documented, where they serve as key intermediates in the synthesis of prostaglandins (B1171923) and other biologically active compounds. orgsyn.org The utility of related building blocks, such as those derived from eugenol (B1671780) or various cyclopropanes, underscores the importance of such motifs in constructing complex molecular architectures. orgsyn.orgevitachem.com

Utility as a Precursor for Specialty Polymers and Functional Materials (e.g., monomers, cross-linkers)

The vinyl group within the cyclopentene ring of this compound suggests its potential as a monomer for polymerization reactions. In principle, it could undergo radical or cationic polymerization to form polymers with unique thermal and mechanical properties conferred by the bulky cyclopentenyl-aryl side chain. Such polymers could find applications in specialty plastics and functional materials. For instance, related vinyl-substituted aromatic compounds, like 2-methoxy-4-vinylphenol (B128420) derived from ferulic acid, have been successfully used as bio-based precursors for both thermoplastics and thermoset polymers. cas.org

Development of Ligands and Organocatalysts Incorporating the this compound Motif

The chiral backbone of the cyclopentene ring, combined with the electronic properties of the methoxy-substituted phenyl group, provides a structural basis for the design of novel ligands for asymmetric catalysis. Coordination of a metal to the cyclopentene double bond or functionalization of the aromatic ring to include donor atoms could yield catalysts for a variety of organic transformations.

While the development of new ligands and organocatalysts is a very active area of research, there are no specific reports of ligands or catalysts derived directly from the this compound scaffold. The synthesis of effective catalysts often requires multi-step procedures, and researchers may favor more readily accessible or modular starting materials for these purposes.

Contribution to Methodological Advancements in Organic Chemistry

New chemical compounds can serve as test substrates for the development of novel synthetic methodologies. The unique combination of a cyclopentene and a methoxybenzene in one molecule could make this compound an interesting substrate for reactions such as palladium-catalyzed cross-coupling or C-H activation.

A search of the chemical literature does not reveal significant instances where this specific compound has been used to pioneer new synthetic methods. Methodological studies often utilize simpler, more generic substrates to demonstrate the broad applicability of a new reaction. While the potential for its use in this context exists, it has not been a focal point of reported research. The advancement of organic synthesis continues to be driven by the development of new reactions and the application of novel catalysts to a wide range of substrates.

Despite a comprehensive search for scientific literature and data, there is currently no publicly available information regarding the future research directions and emerging opportunities for the chemical compound This compound .

Searches for this specific compound did not yield any detailed research findings related to novel reaction pathways, its integration with flow chemistry and automated synthesis platforms, the development of sustainable and economical synthetic routes, or advanced computational modeling for mechanistic understanding and reactivity prediction.

The available information is limited to basic compound data such as its chemical formula (C12H14O) and molecular weight (174.24 g/mol ). One synthesis method is mentioned in a guidance document, indicating its formation using palladium diacetate as a catalyst in N,N-dimethyl-formamide at 80°C for 72 hours, resulting in a 40% yield. lookchem.com However, this does not provide the depth of information required to elaborate on the specific future research directions as outlined in the requested article structure.

Without dedicated studies on this compound, any discussion on the requested topics would be purely speculative and would not meet the criteria of a scientifically accurate and informative article focused solely on this compound. Further research and publication in peer-reviewed scientific journals are necessary to provide the foundational knowledge for such an analysis.

Q & A

Basic: What are the common synthetic routes for 1-(2-cyclopenten-1-yl)-4-methoxybenzene?

Methodological Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative approach involves reacting 4-methoxybromobenzene with a cyclopentenyl Grignard or organozinc reagent under inert conditions (e.g., argon atmosphere) at elevated temperatures (60–80°C). The reaction employs ligands such as triphenylphosphine to stabilize the palladium catalyst, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Alternative routes may use Suzuki-Miyaura coupling with boronic acid derivatives of cyclopentene, though yields vary based on steric and electronic factors .

Advanced: How can photoredox catalysis improve the efficiency of synthesizing this compound?

Methodological Answer:
Photoredox catalysis, using visible-light-activated catalysts like 4CzIPN, enables radical-based coupling strategies. For example, cesium oxalate precursors generate aryl radicals under blue LED irradiation, which react with cyclopentenyl electrophiles. This method avoids traditional thermal activation, reducing side reactions (e.g., β-hydride elimination). Key parameters include:

  • Solvent optimization : Degassed CH₂Cl₂ minimizes radical quenching.
  • Catalyst loading : 5 mol% 4CzIPN balances cost and efficiency.
  • Workup : Sequential extraction and chromatography (pentane/EtOAc) yield >55% purity .
    Contradictions in reported yields (e.g., 55% vs. 70% in thermal methods) may arise from oxygen sensitivity or incomplete radical trapping, necessitating rigorous inert conditions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods for all procedures due to potential acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Storage : Under nitrogen at –20°C to prevent degradation.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
    Note: Toxicological data are limited; treat the compound as a presumed irritant and avoid exposure to mucous membranes .

Advanced: How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer:
Contradictions in biological activity (e.g., antimicrobial vs. null results) often stem from:

  • Structural variability : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter bioavailability.
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times.
  • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
    Advanced studies should employ orthogonal assays (e.g., SPR for binding affinity, MIC for antimicrobial activity) and validate results across multiple labs .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

  • NMR (¹H/¹³C) : Assign methoxy (δ 3.8 ppm, singlet) and cyclopentenyl protons (δ 5.5–6.0 ppm, multiplet).
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 188.1203 (calculated for C₁₂H₁₄O).
  • X-ray crystallography : Resolve stereochemistry (e.g., cyclopentenyl ring puckering) using single-crystal diffraction (Mo-Kα radiation, R-factor <0.06) .
  • HPLC-PDA : Purity >95% with a C18 column (acetonitrile/water gradient) .

Advanced: How can computational modeling guide the design of novel derivatives with enhanced stability?

Methodological Answer:

  • DFT calculations : Optimize ground-state geometries (B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions.
  • MD simulations : Assess solvation effects (e.g., in DMSO/water mixtures) on conformational stability.
  • QSAR models : Corlate logP values with observed bioactivity to prioritize synthetic targets.
    Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation pathways (e.g., oxidation at the cyclopentenyl double bond) .

Basic: What are the key applications of this compound in materials science?

Methodological Answer:

  • Liquid crystals : The cyclopentenyl group enables rigid-rod mesogen design for display technologies.
  • Polymer precursors : Radical polymerization of vinyl derivatives yields thermostable resins.
  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Continuous flow reactors : Enhance heat/mass transfer, reducing dimerization byproducts.
  • Catalyst recycling : Immobilize Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for ≥5 reuse cycles.
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-(2-cyclopenten-1-yl)-4-methoxybenzene
Reactant of Route 2
1-(2-cyclopenten-1-yl)-4-methoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.